5-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-carboxylic Acid
Description
Properties
IUPAC Name |
5-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2S/c1-15-8(10(11,12)13)4-5(14-15)6-2-3-7(18-6)9(16)17/h2-4H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYVPTDPOYVOQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(S2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379648 | |
| Record name | 5-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223499-20-5 | |
| Record name | 5-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 223499-20-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-carboxylic acid typically involves the reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid with thiophene-2-carboxylic acid under specific conditions . The reaction is usually carried out in the presence of a dehydrating agent such as EDC-HCl in a solvent like DMF, followed by purification through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has demonstrated that compounds containing thiophene and pyrazole moieties exhibit significant anticancer properties. Specifically, derivatives of 5-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-carboxylic acid have been investigated for their ability to inhibit tumor growth by interfering with cellular signaling pathways. Studies indicate that these compounds can induce apoptosis in cancer cells, making them potential candidates for drug development targeting various cancers, including breast and lung cancer .
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation in preclinical models. Its mechanism involves the inhibition of pro-inflammatory cytokines, which are crucial in the pathogenesis of chronic inflammatory diseases. This property positions it as a candidate for developing new anti-inflammatory drugs .
Agrochemical Applications
Pesticide Development
The unique structure of this compound lends itself well to applications in agrochemicals, particularly as a pesticide or herbicide. Its efficacy against specific pests has been evaluated, showing potential for use in crop protection strategies. The trifluoromethyl group enhances its biological activity and stability in agricultural formulations .
Plant Growth Regulators
In addition to its pesticidal properties, research suggests that this compound may act as a plant growth regulator. It can influence plant metabolism and growth by modulating hormone levels, thus improving crop yields under various environmental conditions .
Material Science
Organic Electronics
The compound's electronic properties make it suitable for applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films and exhibit good charge transport characteristics is crucial for enhancing the efficiency of electronic devices .
Synthesis of Functional Materials
this compound can serve as a building block for synthesizing various functional materials. Its derivatives are being explored for use in sensors and catalysts due to their unique reactivity and stability under different conditions .
Case Studies
Mechanism of Action
The mechanism by which 5-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, as a monoamine oxidase B inhibitor, it binds to the enzyme’s active site, preventing the breakdown of monoamine neurotransmitters, which can enhance cognitive function and memory . The compound’s trifluoromethyl group contributes to its binding affinity and selectivity.
Comparison with Similar Compounds
Positional Isomers on the Pyrazole Ring
- 5-[1-Methyl-3-(Trifluoromethyl)-1H-pyrazol-5-yl]thiophene-2-carboxylic Acid (CAS 175202-29-6) Structural Difference: The CF₃ group is at position 3 of the pyrazole instead of position 5. Molecular weight remains similar (~274 g/mol) .
Thiophene Derivatives with Varied Substituents
- 3-Amino-4-phenyl-5-(Trifluoromethyl)thiophene-2-carboxylic Acid Structural Features: Thiophene-2-carboxylic acid with amino (NH₂), phenyl (C₆H₅), and CF₃ groups. Molecular Weight: 287.25 g/mol . Properties: The phenyl group increases hydrophobicity, while the amino group may enhance solubility via hydrogen bonding. Likely used in pesticide testing due to its stability .
- [5-[1-Methyl-5-(Trifluoromethyl)pyrazol-3-yl]thiophen-2-yl]methanol Structural Difference: Carboxylic acid replaced by a methanol (-CH₂OH) group. Molecular Weight: 262.25 g/mol .
Pyrazole-Carboxylic Acid Derivatives with Heterocyclic Modifications
1-(3-Chlorophenyl)-3-(2-thienyl)-1H-pyrazole-5-carboxylic Acid (CAS 618382-83-5)
2-(1-(5-Cyclopropyl-3-(Trifluoromethyl)-1H-pyrazol-1-yl)propan-2-yl)-4-methylthiazole-5-carboxylic Acid
Key Data Tables
Table 1: Structural and Molecular Comparisons
Table 2: Functional Group Impact on Properties
Biological Activity
5-[1-Methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- IUPAC Name : this compound
- Molecular Formula : C10H7F3N2O2S
- Molecular Weight : 276.24 g/mol
- CAS Number : 175202-93-4
Anticancer Properties
Recent studies indicate that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives have shown IC50 values in the low micromolar range against various cancer cell lines, including HeLa and A549 cells. The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase, ultimately promoting apoptosis .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1 | HeLa | 0.08 |
| Compound 2 | A549 | 0.33 |
| Compound 3 | MCF-7 | 1.48 |
Anti-inflammatory Activity
The compound also demonstrates anti-inflammatory potential. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human monocytic cell lines. This is particularly relevant for conditions like rheumatoid arthritis and other inflammatory diseases .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : It has been shown to inhibit key enzymes involved in inflammatory processes and cancer progression.
- Docking Studies : Molecular docking simulations suggest that it interacts with specific binding sites on proteins involved in cell signaling pathways, such as p38 MAPK and VEGFR, indicating its role as a potential therapeutic agent .
- Cell Cycle Arrest : The compound induces cell cycle arrest through modulation of cyclins and cyclin-dependent kinases (CDKs), which are crucial for cell division.
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
- Study on Pyrazole Derivatives : A study involving a series of pyrazole derivatives showed that modifications at the thiophene ring significantly enhanced their anticancer activity, with some compounds exhibiting selective toxicity towards cancer cells while sparing normal cells .
- Inflammation Model : In vivo models demonstrated that compounds similar to this compound effectively reduced inflammation markers in animal models of arthritis, suggesting potential for therapeutic use in chronic inflammatory diseases .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 5-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-carboxylic acid, and how can reaction conditions be optimized?
- The compound can be synthesized via a multi-step approach:
Pyrazole ring formation : React 1-methyl-3-(trifluoromethyl)pyrazole-5-amine with a thiophene precursor (e.g., thiophene-2-carboxylic acid derivatives) under nucleophilic substitution or coupling conditions.
Carboxylic acid functionalization : Use ester-protected thiophene intermediates (e.g., ethyl thiophene-2-carboxylate) followed by hydrolysis under acidic or basic conditions to yield the free carboxylic acid .
- Optimization : Adjust solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., Pd for cross-coupling). Purification via recrystallization or column chromatography improves yield .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- FT-IR : Confirm carboxylic acid C=O stretch (~1700 cm⁻¹) and pyrazole N-H/N-C vibrations (1500–1600 cm⁻¹).
- NMR :
- ¹H NMR : Thiophene protons (δ 6.8–7.5 ppm) and pyrazole CH₃ (δ 2.5–3.0 ppm).
- ¹³C NMR : Trifluoromethyl carbon (δ ~120 ppm, split into quartets due to ¹⁹F coupling).
Q. What solubility properties does this compound exhibit, and how do they influence purification strategies?
- The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and moderately in THF.
- Purification : Use solvent mixtures (e.g., ethanol/water) for recrystallization. Acid-base extraction (pH adjustment) can isolate the carboxylic acid form from ester intermediates .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data caused by tautomerism in the pyrazole ring?
- The pyrazole ring may exhibit keto-enol tautomerism, leading to variable NMR signals. Strategies include:
- Variable Temperature (VT) NMR : Monitor spectral changes at different temperatures to identify tautomeric equilibria.
- X-ray Crystallography : Definitive structural assignment using single-crystal analysis (e.g., monoclinic P21/c space group parameters as in related pyrazole-thiophene hybrids) .
- Computational Modeling : Compare experimental spectra with DFT-calculated chemical shifts for dominant tautomers .
Q. What experimental strategies assess the compound’s stability under varying pH conditions, and how does the trifluoromethyl group influence degradation?
- Stability Studies :
- Expose the compound to buffers (pH 1–13) at 37°C and monitor degradation via HPLC/UV-Vis.
- Key Findings : The trifluoromethyl group enhances electron-withdrawing effects, stabilizing the pyrazole ring under acidic conditions but increasing susceptibility to hydrolysis in basic media due to C-F bond polarization .
Q. In biological activity assays, how can non-specific binding of the trifluoromethyl group be mitigated?
- Control Experiments : Use analogs lacking the trifluoromethyl group to isolate its contribution to binding.
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics to differentiate specific vs. hydrophobic interactions.
- Molecular Dynamics Simulations : Model interactions between the trifluoromethyl group and protein pockets to design steric hindrance or polar substitutions .
Methodological Notes
- Contradictions in Spectral Data : Cross-validate NMR/IR findings with computational models (e.g., Gaussian) and crystallographic data .
- Synthetic Challenges : Trace metal impurities (e.g., Pd from coupling reactions) can interfere with biological assays; use Chelex resin for removal .
- Biological Assay Design : Include stability controls (e.g., pre-incubate compound in assay buffer) to rule out pH-dependent degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
